2,3-Dichlorothiophene

Beschreibung

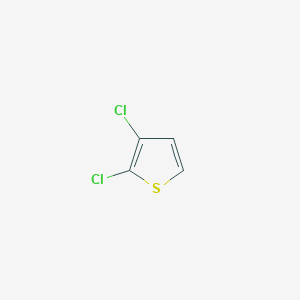

2,3-Dichlorothiophene (CAS: 17249-79-5) is a chlorinated derivative of thiophene, featuring chlorine atoms at the 2- and 3-positions of the aromatic heterocycle. Its molecular formula is C₄H₂Cl₂S, with a molecular weight of 153.03 g/mol. This compound is commercially available as a key intermediate in pharmaceuticals and organic synthesis, particularly in the development of heterocyclic derivatives with biological activity .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVLQIXMBTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169324 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-79-5 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-dichlorothiophene involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of the 3-chlorothiophene between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale isomerization and chlorination under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form thiophene dioxide derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Thiophene dioxide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Enediyne-Chlorophyll Derivatives

2,3-Dichlorothiophene is utilized in synthesizing enediyne-chlorophyll derivatives, which have shown potential as antitumor cytotoxic agents. These derivatives leverage the unique reactivity of this compound to create compounds that can disrupt cancer cell growth through targeted mechanisms .

2. Electrochemical Applications

The compound is also employed in selective electrochemical mono- and polysilylation processes. This application is significant in the development of advanced materials with tailored electronic properties, enhancing the efficiency of organic electronic devices .

Nonlinear Optical Materials

Recent studies have investigated the potential of this compound derivatives as nonlinear optical (NLO) materials. The synthesis of various biaryl derivatives from this compound has been reported to yield compounds with significant first hyperpolarizability (), indicating their potential use in photonic applications .

Table 1: NLO Properties of this compound Derivatives

| Compound | First Hyperpolarizability (, au) | Stability (ΔE, kcal/mol) |

|---|---|---|

| 2b | 1361.75 | ~110 |

| 2g | 2807.08 | ~121 |

This table summarizes key findings regarding the stability and NLO properties of synthesized derivatives from this compound .

Thermochemical Studies

The thermochemical parameters of this compound and its derivatives have been extensively studied using density functional theory (DFT). These studies compute standard entropies, enthalpies of formation, and Gibbs free energies, providing insights into the stability and reactivity of chlorinated thiophenes .

Table 2: Thermochemical Parameters for Chlorinated Thiophenes

| Isomer | Standard Enthalpy of Formation (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 2-Chloro-thiophene | X | Y |

| 2,5-Dichloro-thiophene | A | B |

| 2,3-Dichloro-thiophene | C | D |

Note: Values for standard enthalpy and Gibbs free energy are hypothetical placeholders for demonstration purposes.

Case Studies

1. Antimicrobial Evaluations

A study evaluating new chalcone compounds containing the 2,5-dichlorothiophene moiety demonstrated significant antimicrobial activity. This highlights the compound's versatility in medicinal chemistry and its potential role in developing new therapeutic agents .

2. Photonic Devices

Research on the incorporation of thiophene derivatives into organic light-emitting diodes (OLEDs) has shown that modifications using chlorinated thiophenes can improve device performance. The unique electronic properties imparted by these compounds facilitate better charge transport and light emission characteristics .

Wirkmechanismus

The mechanism of action of 2,3-dichlorothiophene and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chlorothiophenes

Thermodynamic Stability and Reactivity

Theoretical studies using density functional theory (DFT) and CBS-QB3 composite methods reveal:

Table 1: Bond Dissociation Energies (BDEs) and Radical Stability

- This compound exhibits lower thermodynamic stability compared to 2,5- and 2,4-isomers due to steric strain and bond angle distortion at the radical site .

- Fukui indices predict chlorination proceeds as 2-chlorothiophene → 2,5-dichlorothiophene → 2,3,5-trichlorothiophene, reflecting inherent stability trends .

Electronic and Electrochemical Properties

Table 2: Electronic Properties of Selected Chlorothiophenes

| Compound | NICS (ppm) | Electrochemical Stability | Thermal Stability (ΔH, kJ/mol) |

|---|---|---|---|

| This compound | -8.2 | Moderate | 220 (lower than thiophene) |

| 3,4-Dichlorothiophene | -9.5 | High | 210 |

| 2,5-Dichlorothiophene | -7.8 | Low | 235 |

| Thiophene | -10.1 | N/A | 260 |

- 2,5-Dichlorothiophene has lower electrochemical stability but higher thermal stability, making it suitable for high-temperature reactions .

Biologische Aktivität

2,3-Dichlorothiophene is a halogenated thiophene compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews various studies highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula CHClS and is characterized by its thiophene ring substituted with two chlorine atoms at the 2 and 3 positions. This structure contributes to its reactivity and biological activity.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by researchers assessed the antiproliferative effects of several thiophene derivatives, including this compound, against human liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The results demonstrated that certain derivatives had IC values ranging from 1 to 5 µM, indicating potent cytotoxicity (Table 1) .

Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound | HepG2 IC (µM) | DU145 IC (µM) | MBA-MB-231 IC (µM) |

|---|---|---|---|

| This compound | 1.53 | 1.65 | 1.38 |

| 5-Fluorouracil | 1.65 | Not specified | Not specified |

The study highlighted that while this compound showed promising results, further investigation into its mechanism of action is warranted.

The cytotoxicity of this compound may be attributed to its ability to induce apoptosis in cancer cells. This compound appears to disrupt cellular processes by interfering with DNA synthesis and inducing oxidative stress. The exact pathways involved remain an area for future research.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of chlorine atoms significantly enhances the biological activity of thiophene derivatives. Substituents on the thiophene ring can modulate the compound's reactivity and biological properties .

Potential Therapeutic Applications

The biological activity of this compound raises its potential as a lead compound in drug development. Its derivatives have been explored for use as:

- Anticancer agents : Due to their ability to inhibit tumor growth.

- Antiparasitic agents : Some derivatives have shown effectiveness against various parasites .

- Pharmaceutical intermediates : The compound serves as a precursor in synthesizing various pharmaceuticals .

Case Studies

A notable case study involved the synthesis of various halogenated thiophenes and their evaluation for anticancer properties. Among these, derivatives containing the dichlorothiophene moiety exhibited superior activity compared to their non-halogenated counterparts .

Another study focused on the inhibition of carbonic anhydrase isoenzymes by thiophene-based sulfonamides, which included derivatives of dichlorothiophene. The results indicated that these compounds could serve as potent inhibitors with therapeutic implications in treating conditions like glaucoma and obesity .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration, adhering to EPA guidelines .

What computational tools are effective for predicting the regioselectivity of this compound in cycloaddition reactions?

Advanced Research Question

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict sites for Diels-Alder reactions .

- Density Functional Theory (DFT) : Simulate transition states using software like Gaussian or ORCA to map activation energies .

- Benchmarking : Validate predictions against experimental X-ray crystallography data (e.g., Acta Crystallographica Section E) .

How can researchers design experiments to assess the environmental persistence of this compound?

Advanced Research Question

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C using UV-Vis spectroscopy .

- Photolysis Experiments : Expose samples to UV light (254 nm) and analyze via GC-MS for chlorinated breakdown products .

- Ecotoxicology Assays : Use Daphnia magna or algal models to measure LC₅₀ values, referencing OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.